A4B17

Beschreibung

Eigenschaften

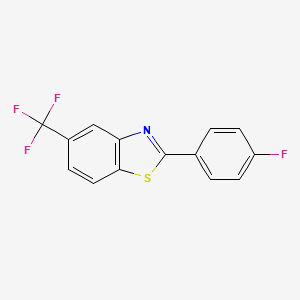

Molekularformel |

C14H7F4NS |

|---|---|

Molekulargewicht |

297.27 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C14H7F4NS/c15-10-4-1-8(2-5-10)13-19-11-7-9(14(16,17)18)3-6-12(11)20-13/h1-7H |

InChI-Schlüssel |

HVPGYAGVCOFPJH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A4B17: A Novel BAG1 Protein Inhibitor for Androgen Receptor-Positive Prostate Cancer

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-cell lymphoma 2 (Bcl-2)-associated athanogene 1 (BAG1) is a multifaceted co-chaperone protein that plays a critical role in various cellular processes, including apoptosis, cell signaling, proliferation, and transcription.[1] It functions as a nucleotide exchange factor for the heat shock protein 70 (Hsp70) family of molecular chaperones, modulating their activity in protein folding and degradation.[2] Of particular interest in oncology is the largest isoform, BAG1L, which is upregulated in prostate cancer and enhances the activity of the androgen receptor (AR), a key driver of prostate cancer progression.[3] A4B17 is a novel small molecule inhibitor that targets the conserved BAG domain of BAG1 proteins, offering a promising therapeutic strategy for antagonizing AR action and inhibiting the growth of androgen receptor-positive prostate cancer.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the BAG domain of the BAG1 protein family.[3] This interaction disrupts the crucial binding between BAG1L and the N-terminal domain (NTD) of the androgen receptor.[4] By interfering with this interaction, this compound effectively attenuates BAG1L-mediated enhancement of AR transcriptional activity.[4]

The downstream consequences of this inhibition are twofold. Firstly, this compound downregulates the expression of AR target genes, including those involved in cell proliferation and metabolism.[3][5] Secondly, it upregulates the expression of genes associated with oxidative stress-induced cell death.[3][5] This dual mechanism contributes to the potent anti-proliferative and pro-apoptotic effects of this compound in AR-positive prostate cancer cells.

Signaling Pathway of this compound Action

Caption: this compound inhibits BAG1L, disrupting AR signaling and promoting apoptosis.

Quantitative Data

The in vitro efficacy of this compound has been evaluated in various androgen receptor-positive prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Androgen Receptor Status | This compound IC50 (µM) | Enzalutamide IC50 (µM) |

| LNCaP | Mutant AR (T877A) | Less efficacious than Enzalutamide | More efficacious than this compound |

| 22Rv1 | AR mutations and truncations (Enzalutamide-resistant) | 8.51 | Not determinable |

| LAPC-4 | Wild-type AR | Slightly better potency and efficacy than Enzalutamide | Slightly less potent and efficacious than this compound |

Table 1: In vitro efficacy of this compound in prostate cancer cell lines.

In vivo studies using a mouse xenograft model of prostate cancer demonstrated that this compound outperformed the clinically approved AR antagonist, enzalutamide, in inhibiting tumor growth under castration conditions.[5]

| Treatment Group | Tumor Growth Inhibition (%) |

| Enzalutamide | 24.8 |

| This compound (15 mg/kg) | 34.4 |

| This compound (30 mg/kg) | 54.5 |

Table 2: In vivo tumor growth inhibition in a mouse xenograft model.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Clonogenic Cell Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with this compound.

Protocol:

-

Cell Seeding: Plate LNCaP cells (control and BAG1L knockout) at a low density in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Fixation and Staining:

-

Wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a methanol/acetic acid solution.

-

Stain the colonies with crystal violet.

-

-

Quantification: Count the number of colonies (typically >50 cells) in each well. The results are expressed as a percentage of the vehicle-treated control.

RNA-Sequencing (RNA-seq) Analysis

RNA-seq is used to determine the effect of this compound on the transcriptome of prostate cancer cells, particularly on androgen receptor target genes.

Protocol:

-

Cell Culture and Treatment: Culture LNCaP cells and treat with vehicle, dihydrotestosterone (DHT), this compound, or a combination of this compound and DHT.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the human reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes whose expression is significantly altered by this compound treatment.

-

Conduct Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways.

-

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flanks of castrated male immunodeficient mice.

-

Tumor Growth: Monitor tumor growth until tumors reach a palpable size.

-

Treatment: Randomize mice into treatment groups and administer this compound (e.g., 15 mg/kg and 30 mg/kg), enzalutamide, or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze tumor tissue for relevant biomarkers.

Zebrafish Toxicity Assay

This assay is used to assess the potential toxicity of this compound in a whole-organism model.

Protocol:

-

Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.

-

Exposure: Place embryos in 24- or 96-well plates and expose them to a range of concentrations of this compound or vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the embryos for a defined period (e.g., up to 120 hours post-fertilization).

-

Endpoint Assessment: Observe the embryos at regular intervals for signs of toxicity, including mortality, developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature), and hatching rate.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the preclinical evaluation of the BAG1 inhibitor this compound.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of androgen receptor-positive prostate cancer. Its unique mechanism of action, involving the direct inhibition of the BAG1 co-chaperone and subsequent disruption of androgen receptor signaling, distinguishes it from current therapies. The potent in vitro and in vivo efficacy, coupled with its ability to overcome resistance to existing treatments, underscores its potential for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore this new class of anti-cancer compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of A4B17 on the BAG1L–Androgen Receptor N-Terminal Domain Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) have been successful, the emergence of resistance, often mediated by AR splice variants that lack the LBD, necessitates the development of novel therapeutic strategies. The AR N-terminal domain (NTD) is essential for receptor activity and presents an attractive, albeit challenging, therapeutic target due to its intrinsically disordered nature. A promising alternative approach is to target key co-chaperones that modulate AR NTD function. This technical guide provides an in-depth analysis of the small molecule A4B17, which disrupts the interaction between the co-chaperone BAG1L (Bcl-2-associated athanogene 1 long isoform) and the AR NTD. We will detail the mechanism of action, present quantitative data on its effects, outline key experimental protocols for its study, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction: The BAG1L–AR NTD Axis in Prostate Cancer

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter regions of target genes, driving cellular proliferation and survival. The AR protein is comprised of several functional domains, including the C-terminal ligand-binding domain (LBD), a DNA-binding domain (DBD), and a large, intrinsically disordered N-terminal domain (NTD). The NTD is crucial for the transactivation function of AR and contains the activation function 1 (AF-1) region, which is active even in the absence of ligand binding.

In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated through various mechanisms, including the expression of AR splice variants that lack the LBD. These variants are constitutively active due to the presence of the NTD. This highlights the critical need for therapies that can inhibit AR activity through its N-terminal domain.

BAG1L is the largest isoform of the BAG1 family of co-chaperones and is predominantly localized in the nucleus. It enhances the transactivation function of several nuclear receptors, including the AR. BAG1L interacts with the AR NTD, specifically within a region termed τ5, and this interaction is crucial for its co-chaperone function. The BAG domain at the C-terminus of BAG1L is responsible for this interaction with the AR NTD.

This compound: A Small Molecule Inhibitor of the BAG1L–AR NTD Interaction

This compound is a small molecule, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole, that has been identified as an inhibitor of the BAG1L–AR NTD interaction. It targets the conserved BAG domain of BAG1 proteins. By disrupting this critical protein-protein interaction, this compound effectively attenuates AR-mediated gene transcription and inhibits the proliferation of AR-positive prostate cancer cells.

Mechanism of Action

This compound functions by binding to the BAG domain of BAG1L, thereby preventing its interaction with the τ5 region of the AR NTD. This disruption has several downstream consequences:

-

Attenuation of AR Target Gene Expression: this compound treatment leads to a significant downregulation of androgen-responsive genes, including classic AR targets like KLK3 (prostate-specific antigen, PSA) and FKBP5.

-

Inhibition of Prostate Cancer Cell Proliferation: this compound has been shown to decrease the viability and inhibit the growth of various AR-positive prostate cancer cell lines.

-

Induction of Oxidative Stress: Interestingly, this compound upregulates the expression of genes involved in oxidative stress-induced cell death, suggesting a dual mechanism of action.

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

Methodological & Application

A4B17: Application Notes and Protocols for Clonogenic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A4B17, a small molecule inhibitor of the BAG1 (Bcl-2-associated athanogene 1) protein, in clonogenic assays. The provided protocols and data are intended to guide researchers in evaluating the long-term efficacy of this compound on the proliferative capacity of cancer cells.

Introduction

This compound is a chemical probe that targets the BAG domain of BAG1, a co-chaperone protein involved in various cellular processes, including proteostasis, apoptosis, and transcription.[1][2] Notably, the largest isoform, BAG1L, is known to regulate the activity of the androgen receptor (AR) and is frequently upregulated in prostate cancer.[1][2] this compound has been shown to downregulate AR target genes and induce the expression of genes involved in oxidative stress-mediated cell death.[1][2] Clonogenic assays, which assess the ability of a single cell to form a colony, are a gold-standard method to determine the cytotoxic and cytostatic effects of anti-cancer agents like this compound.[3][4][5]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the interaction between BAG1 and its partner proteins, most notably the androgen receptor in prostate cancer cells. This interference leads to a cascade of downstream events culminating in reduced cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on the clonogenic survival of various cancer cell lines as determined by colony formation assays.

Table 1: IC50 Values of this compound in Clonogenic Assays

| Cell Line | Cancer Type | Receptor Status | IC50 (µM) | Notes |

| MCF-7 | Breast Cancer | ER-positive | 1.28 | This compound inhibits clonal expansion. |

| ZR75-1 | Breast Cancer | ER-positive | 0.11 | This compound inhibits clonal expansion. |

| MDA-MB-231 | Breast Cancer | ER-negative | N/A | No inhibition of clonal expansion observed. |

Data sourced from a study on the effects of this compound on different cancer cell lines.

Table 2: Qualitative and Quantitative Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Cancer Type | Androgen Receptor (AR) Status | Effect on Clonogenic Survival |

| LNCaP | Prostate Cancer | AR-positive (mutant) | Less efficacious than enzalutamide in reducing colony formation. |

| 22Rv.1 | Prostate Cancer | AR-positive (mutations and truncations) | IC50 = 8.51 µM (determined by MTT assay, not clonogenic). |

Note: The effect on LNCaP cells was determined by clonogenic assay, while the IC50 for 22Rv.1 was from an MTT viability assay.

Experimental Protocols

This section provides a detailed protocol for performing a clonogenic assay to evaluate the effect of this compound on cancer cell lines.

Materials

-

Cancer cell lines (e.g., LNCaP, MCF-7, ZR75-1, MDA-MB-231)

-

Complete cell culture medium (specific to each cell line)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

6-well tissue culture plates

-

Fixation solution (e.g., 10% buffered formalin or a mixture of methanol and acetic acid)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Sterile pipettes and consumables

-

Humidified incubator (37°C, 5% CO2)

-

Microscope for cell counting (e.g., hemocytometer)

-

Stereomicroscope for colony counting

Experimental Workflow

Detailed Protocol

1. Cell Preparation: a. Culture the desired cancer cell lines in their respective complete media until they reach approximately 70-80% confluency. b. Aspirate the medium and wash the cells with PBS. c. Add trypsin-EDTA to detach the cells from the flask. d. Neutralize the trypsin with complete medium and collect the cell suspension. e. Centrifuge the cell suspension and resuspend the pellet in fresh medium. f. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

2. Cell Seeding: a. Based on the cell count, prepare a single-cell suspension of the appropriate density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. Suggested starting densities are:

- LNCaP: 1000-2000 cells/well

- MCF-7: 500-1000 cells/well

- ZR75-1: 500-1000 cells/well

- MDA-MB-231: 200-500 cells/well b. Seed the cells into 6-well plates and allow them to attach for at least 24 hours in a humidified incubator.

3. This compound Treatment: a. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50. b. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO). c. After the cells have attached, replace the medium with the medium containing the different concentrations of this compound. d. The duration of treatment can vary, but a continuous exposure throughout the colony formation period is common for this type of assay.

4. Incubation: a. Incubate the plates in a humidified incubator at 37°C with 5% CO2. b. The incubation period will depend on the growth rate of the cell line, typically ranging from 10 to 21 days, or until the colonies in the control wells are clearly visible and contain at least 50 cells. c. Monitor the plates periodically to avoid overgrowth and merging of colonies.

5. Fixation and Staining: a. Once the colonies are of an appropriate size, aspirate the medium from the wells. b. Gently wash the wells with PBS. c. Add the fixation solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution and add the crystal violet staining solution to each well. e. Incubate for 20-30 minutes at room temperature. f. Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed. g. Allow the plates to air dry completely.

6. Colony Counting: a. Once dry, count the number of colonies in each well using a stereomicroscope. A colony is typically defined as a cluster of at least 50 cells. b. Automated colony counters can also be used for more objective and high-throughput analysis.

7. Data Analysis: a. Plating Efficiency (PE): Calculate the PE for the control cells using the following formula: PE = (Number of colonies counted / Number of cells seeded) x 100% b. Surviving Fraction (SF): Calculate the SF for each treatment concentration using the formula: SF = (Number of colonies counted in treated well) / (Number of cells seeded x (PE / 100)) c. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).

These protocols and data provide a solid foundation for investigating the long-term effects of this compound on cancer cell proliferation and survival. Researchers are encouraged to optimize the protocols for their specific cell lines and experimental conditions.

References

- 1. A chemical probe for BAG1 targets androgen receptor-positive prostate cancer through oxidative stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Assessing A4B17 Efficacy In Vitro

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of standard in vitro techniques to assess the efficacy of A4B17, a novel therapeutic candidate. The described protocols are designed to be adaptable for various cell-based and biochemical assays, enabling researchers to determine the mechanism of action, potency, and potential therapeutic applications of this compound. For the purpose of these protocols, this compound is hypothesized to be an inhibitor of the MEK1/2 signaling pathway, a critical regulator of cell proliferation and survival.

Cell-Based Assays for this compound Efficacy

Cell-based assays are fundamental to understanding the biological effects of this compound in a physiologically relevant context. These assays can provide crucial information on the compound's impact on cell viability, proliferation, and apoptosis.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Troubleshooting & Optimization

A4B17 Technical Support Center: Troubleshooting Off-Target Effects

Disclaimer: This technical support center provides a generalized framework to assist researchers in investigating and troubleshooting potential off-target effects of the small molecule A4B17. As of the latest update, comprehensive off-target screening data for this compound has not been made publicly available. Therefore, this guide focuses on methodologies for identifying and mitigating potential off-target effects rather than addressing a known list of off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a small molecule chemical probe that targets the Bcl-2-associated athanogene 1 (BAG1).[1][2] Specifically, it has been shown to disrupt the interaction between the long isoform of BAG1 (BAG1L) and the N-terminal domain (NTD) of the androgen receptor (AR).[2] This disruption leads to the downregulation of AR target genes and an upregulation of genes involved in oxidative stress-induced cell death in androgen receptor-positive prostate cancer cells.[1][2]

Q2: Has a comprehensive off-target profile for this compound been published?

A2: Based on publicly available scientific literature, a comprehensive off-target profile for this compound, such as a broad kinase screen, has not been published. While studies have shown its efficacy and tolerability in specific preclinical models, researchers should remain mindful of the potential for unknown off-target interactions.

Q3: What are off-target effects, and why are they a concern?

A3: Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended target. These unintended interactions can lead to a variety of issues, including:

-

Cellular toxicity: Interactions with essential cellular proteins can lead to cytotoxicity that is unrelated to the on-target activity of the compound.

-

Confounding variables in drug development: Undiscovered off-target effects can cause unexpected adverse events in later stages of drug development.

Q4: My cells are showing a phenotype that I don't expect from inhibiting the BAG1-AR interaction. Could this be an off-target effect of this compound?

A4: It is possible. Unexpected phenotypes are a common indicator of potential off-target effects. This guide provides troubleshooting steps and experimental protocols to help you investigate this further.

Troubleshooting Guide: Investigating Unexpected Phenotypes

If you are observing unexpected results in your experiments with this compound, this guide will help you systematically troubleshoot the issue and determine the likelihood of off-target effects.

Issue 1: The observed cellular phenotype is inconsistent with the known function of the BAG1-AR axis.

| Possible Cause | Suggested Action | Expected Outcome if Off-Target |

| Off-target effects | Perform a dose-response curve for the unexpected phenotype and compare it to the dose-response for on-target engagement (e.g., downregulation of AR target genes). | A significant difference in the EC50 values between the on-target and off-target effects suggests the phenotype is mediated by a different protein. |

| Use a structurally unrelated inhibitor of the BAG1-AR interaction (if available). | If the unexpected phenotype is not replicated with a different inhibitor, it is likely an off-target effect of this compound. | |

| Perform a rescue experiment by overexpressing BAG1L. | If the phenotype is not rescued by overexpression of the intended target, it suggests the involvement of other targets. | |

| Experimental artifact | Review and optimize your experimental protocol, ensuring all controls are included and working as expected. | Consistent results with appropriate controls will help validate the observed phenotype. |

Issue 2: this compound induces cytotoxicity at concentrations required for target inhibition.

| Possible Cause | Suggested Action | Expected Outcome if Off-Target |

| Off-target toxicity | Perform a counter-screen with a cell line that does not express the androgen receptor or has low BAG1 expression. | If cytotoxicity persists in the absence of the intended target, it is likely due to off-target effects. |

| Screen this compound against a panel of known toxicity-related targets (e.g., hERG, cytochrome P450 enzymes). | Identification of interactions with toxicity-related proteins would suggest an off-target mechanism of cytotoxicity. | |

| On-target toxicity | Investigate whether the on-target mechanism (e.g., induction of oxidative stress) could be leading to cytotoxicity in your specific cell model. | The cytotoxic effect should correlate with markers of on-target activity (e.g., increased ROS levels). |

| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls. | Reducing the solvent concentration should alleviate the toxicity if it is the primary cause. |

Data Presentation: Common Off-Target Screening Panels

While specific quantitative data for this compound is not available, the following table summarizes common in vitro screening panels used to assess the selectivity of small molecule inhibitors.

| Screening Panel | Purpose | Typical Number of Targets | Information Gained |

| Kinase Panel | To identify off-target interactions with protein kinases. | 100 - 400+ | Percentage of inhibition at a fixed concentration or IC50 values for a range of kinases. |

| GPCR Panel | To assess binding to G-protein coupled receptors. | 50 - 100+ | Affinity (Ki) or functional activity (EC50/IC50) at a panel of GPCRs. |

| Ion Channel Panel | To evaluate effects on various ion channels. | 20 - 50+ | Percentage of inhibition or IC50 values for key ion channels, including hERG. |

| Nuclear Receptor Panel | To determine interactions with other nuclear receptors. | 10 - 48 | Agonist or antagonist activity at a panel of nuclear receptors. |

| Safety Pharmacology Panel | A broad panel covering targets known to be associated with adverse drug reactions. | 40 - 80+ | Identification of potential liabilities early in the drug discovery process. |

Experimental Protocols

Protocol 1: General Kinase Screening Assay

This protocol provides a general workflow for an in vitro kinase assay to screen for off-target inhibition by this compound.

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of ADP produced is proportional to the kinase activity.

-

Materials:

-

Purified recombinant kinases (a panel of interest)

-

Specific peptide or protein substrates for each kinase

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

-

ATP

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add the kinase and its specific substrate to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for any inhibited kinases.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.

-

Assay Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat shock.

-

Materials:

-

Cells expressing the target protein (BAG1)

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies against BAG1 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

-

-

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a few minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against BAG1.

-

-

Data Analysis:

-

Quantify the band intensity for BAG1 at each temperature for both the this compound-treated and vehicle-treated samples.

-

Plot the percentage of soluble BAG1 against the temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

-

Visualizations

Caption: this compound signaling pathway.

Caption: Workflow for investigating off-target effects.

Caption: Troubleshooting decision tree.

References

- 1. A chemical probe for BAG1 targets androgen receptor-positive prostate cancer through oxidative stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A chemical probe for BAG1 targets androgen receptor-positive prostate cancer through oxidative stress signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A4B17 experimental variability and reproducibility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address experimental variability and reproducibility when working with A4B17, a small molecule inhibitor of the BAG1 protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that targets the conserved BAG domain of the Bcl-2-associated athanogene 1 (BAG1) protein.[1][2] BAG1 is a co-chaperone for HSP70 and plays a role in several cellular processes, including protein folding and transcription.[2] The largest isoform, BAG1L, is known to control the activity of the androgen receptor (AR).[2] this compound has been shown to disrupt the interaction between BAG1L and the androgen receptor's N-terminal domain.[2] This leads to a dual function: the downregulation of AR target genes and the upregulation of oxidative stress-induced genes involved in cell death.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated inhibitory effects on the clonal expansion of androgen receptor (AR)-positive prostate cancer cell lines, such as LNCaP and 22Rv1.[2] It has also been shown to inhibit the growth of estrogen receptor (ER)-positive breast cancer cells like MCF-7 and ZR75-1, but not ER-negative MDA-MB231 cells.[2]

Q3: What are the potential off-target effects of this compound?

A3: this compound belongs to the benzothiazole class of compounds, which can have a broad spectrum of biological activities and may exhibit off-target effects. It is crucial to include appropriate controls in your experiments to account for this possibility. For any new experimental system, it is recommended to perform a screen against a panel of related targets to assess selectivity.

Q4: How should I prepare and store this compound stock solutions?

A4: For preparing stock solutions of small-molecule inhibitors like this compound, it is recommended to dissolve the compound in a suitable solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM).[3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[4]

Troubleshooting Guides

Issue 1: High Variability in Cell Proliferation/Clonogenic Assay Results

Question: My clonogenic survival assays with this compound show significant well-to-well and experiment-to-experiment variability. What are the possible causes and solutions?

| Possible Cause | Troubleshooting Steps |

| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a hemocytometer or an automated cell counter for accurate cell counts.[5] Slight variations in initial cell numbers can lead to large differences in colony formation.[6] |

| Cell Line Instability | Cancer cell lines can evolve over time, leading to genetic and phenotypic drift that may affect drug response.[7] Use low-passage number cells and regularly authenticate your cell lines. |

| Suboptimal Culture Conditions | The type of cell culture media and supplements can influence cell growth and drug sensitivity. Maintain consistent media formulation, serum percentage, and incubation conditions (CO2, temperature, humidity). |

| This compound Precipitation | Visually inspect the media after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider preparing fresh dilutions or testing a lower concentration range. |

| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and the drug, leading to variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |

| Variability in Treatment Timing | For clonogenic assays, the timing of cell seeding (before or after treatment) can impact the results.[8] Be consistent with your chosen protocol. |

Issue 2: Inconsistent Gene Expression Data (qPCR/RNA-seq)

Question: I am observing poor reproducibility in the expression levels of AR target genes and oxidative stress markers after this compound treatment. How can I troubleshoot this?

| Possible Cause | Troubleshooting Steps |

| Poor RNA Quality | Use high-quality, intact RNA for downstream applications. Assess RNA integrity using methods like the RNA Integrity Number (RIN).[9] Degraded RNA can lead to inefficient reverse transcription and skewed gene expression results.[10] |

| Genomic DNA Contamination | Treat RNA samples with DNase to remove any contaminating genomic DNA, which can lead to false-positive signals in qPCR.[11] When possible, design qPCR primers that span exon-exon junctions.[10] |

| qPCR Primer/Probe Issues | Use primer design software to create efficient and specific primers and probes. Poorly designed primers can result in low amplification efficiency or non-specific products.[10] Perform a melt curve analysis when using SYBR Green to check for a single amplification product.[12] |

| Reverse Transcription Variability | The efficiency of the reverse transcription step can be a major source of variability. Use a master mix for the RT reaction to minimize pipetting errors and ensure consistency across samples.[10] |

| Inappropriate Reference Genes | The expression of your chosen reference gene(s) should not be affected by this compound treatment. Validate the stability of your reference genes across all experimental conditions. |

| RNA-seq Library Preparation Batch Effects | If possible, prepare RNA-seq libraries for all samples in a single batch to minimize technical variability.[13] Ensure consistent RNA input amounts and fragmentation methods.[14] |

| Incorrect qPCR Baseline/Threshold Setting | Improper setting of the baseline and threshold in your qPCR software can lead to inaccurate Ct values. The threshold should be set in the exponential phase of amplification.[10] |

Issue 3: Artifacts in Oxidative Stress Assays

Question: My reactive oxygen species (ROS) measurements using the DCF assay are inconsistent after this compound treatment. What could be causing this?

| Possible Cause | Troubleshooting Steps |

| Cell-free Interactions | Some compounds can directly interact with the DCF probe (e.g., H2DCFDA) in the absence of cells, leading to artifactual fluorescence.[6][15] Always include cell-free controls with this compound and the probe to test for direct interactions.[6][15] |

| Probe Oxidation by Other Species | DCFH, the deacetylated form of the probe, can be oxidized by species other than H2O2, such as hydroxyl radicals, peroxynitrite, and heme proteins.[16] The DCF assay is a general indicator of oxidative stress and not specific to a single ROS. |

| Influence of Media and Serum | Components in cell culture media and serum can affect the conversion of H2DCFDA to its fluorescent form.[15] Be consistent with the media and serum concentrations used in your assays. |

| Photodegradation of the Probe | The DCF probe can be light-sensitive. Protect your samples from light as much as possible during incubation and measurement. |

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Receptor Status | IC50 (µM) |

| LNCaP | Prostate | AR-positive | ~1 |

| 22Rv1 | Prostate | AR-positive | ~1 |

| MCF-7 | Breast | ER-positive | 1.28 |

| ZR75-1 | Breast | ER-positive | 0.11 |

| MDA-MB231 | Breast | ER-negative | >10 |

Data are approximate values based on published clonogenic assays and may vary based on experimental conditions.[2]

Table 2: Effect of this compound on AR Target Gene Expression in LNCaP Cells

| Gene | Treatment | Fold Change vs. Vehicle |

| KLK3 | DHT | Increased |

| DHT + this compound | Attenuated Increase | |

| FKBP5 | DHT | Increased |

| DHT + this compound | Attenuated Increase |

This table represents the general trend observed in RNA-seq and qPCR experiments where this compound attenuates the DHT-induced expression of AR target genes.[2]

Experimental Protocols

Clonogenic Cell Survival Assay

This protocol is adapted from standard methods for determining cell reproductive death after treatment with a cytotoxic agent.[17][18]

-

Cell Preparation: Harvest a single-cell suspension from an exponentially growing culture using trypsin. Count the cells accurately.

-

Seeding: Plate a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The exact number should be optimized for your cell line to yield 50-150 colonies in the control wells. Allow cells to attach for several hours.

-

Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator. The incubation time will depend on the doubling time of the cell line.

-

Fixation and Staining:

-

Remove the medium and gently wash the wells with PBS.

-

Fix the colonies with a solution like 6.0% glutaraldehyde for at least 5 minutes.

-

Remove the fixation solution and stain with 0.5% crystal violet for at least 2 hours.

-

-

Colony Counting: Gently rinse the wells with water and allow them to air dry. Count the colonies, defined as a cluster of at least 50 cells, using a stereomicroscope or an automated colony counter.

-

Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the vehicle control.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol provides a general workflow for measuring changes in gene expression.

-

Cell Treatment and RNA Isolation: Plate cells and treat with this compound and/or DHT for the desired time. Lyse the cells and isolate total RNA using a commercial kit.

-

RNA Quality Control and Quantification: Assess the purity (A260/280 ratio) and concentration of the RNA. Check RNA integrity if possible.

-

DNase Treatment: Treat the RNA with RNase-free DNase to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s. Include a "-RT" control for each sample to check for genomic DNA contamination.

-

qPCR Reaction Setup:

-

Prepare a master mix containing qPCR master mix (with SYBR Green or TaqMan chemistry), forward and reverse primers for your gene of interest and a validated reference gene, and nuclease-free water.

-

Aliquot the master mix into qPCR plates.

-

Add your cDNA templates to the respective wells. Include a no-template control (NTC) for each primer set.

-

-

qPCR Run: Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). Include a melt curve analysis step if using SYBR Green.

-

Data Analysis: Determine the quantification cycle (Cq or Ct) for each sample. Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the gene of interest to the reference gene.

Visualizations

Caption: this compound inhibits BAG1L, disrupting AR signaling and promoting oxidative stress.

References

- 1. A chemical probe for BAG1 targets androgen receptor-positive prostate cancer through oxidative stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A chemical probe for BAG1 targets androgen receptor-positive prostate cancer through oxidative stress signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Clonogenic Assay [bio-protocol.org]

- 6. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rna-seqblog.com [rna-seqblog.com]

- 8. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neb.com [neb.com]

- 10. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. idtdna.com [idtdna.com]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 15. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clonogenic Assay [en.bio-protocol.org]

- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Improving the In Vivo Delivery of A4B17

Welcome to the technical support center for A4B17, a potent small-molecule inhibitor of the BAG1 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo delivery of this compound and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that targets the conserved BAG domain of the BCL-2-associated athanogene 1 (BAG1) protein.[1][2] The largest isoform of BAG1, BAG1L, is a nuclear protein that enhances the activity of the androgen receptor (AR), a key driver of prostate cancer.[1][3][4] By inhibiting the BAG domain, this compound disrupts the interaction between BAG1L and the AR, leading to the downregulation of AR target genes.[1] Furthermore, this compound upregulates the expression of genes involved in oxidative stress-induced cell death, contributing to its anti-cancer effects.[1]

Q2: In which cancer models has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in preclinical models of androgen receptor-positive (AR+) prostate cancer. In a mouse xenograft model, this compound was shown to be more effective at inhibiting prostate tumor development than the clinically approved AR antagonist, enzalutamide.[1]

Q3: What are the main challenges in the in vivo delivery of this compound?

A3: Like many small-molecule inhibitors developed for preclinical research, this compound is likely to be hydrophobic and have poor aqueous solubility. This can present challenges in achieving a stable and homogenous formulation for consistent dosing, potentially leading to variable bioavailability and experimental outcomes.

Q4: What are the recommended formulation strategies for this compound?

A4: While the specific formulation used in the published preclinical studies for this compound is not detailed, common strategies for formulating poorly soluble small molecules for in vivo cancer models include the use of vehicles such as:

-

A mixture of DMSO and PEG: A common approach involves dissolving the compound in a minimal amount of DMSO and then diluting it with a polyethylene glycol (PEG) solution (e.g., PEG300 or PEG400) and/or saline.

-

Tween 80 solutions: Tween 80, a non-ionic surfactant, can be used to create a stable suspension or emulsion of the hydrophobic compound in an aqueous vehicle.

-

Carboxymethylcellulose (CMC) suspensions: For oral administration, a suspension in an aqueous solution of CMC can be a suitable option.

It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your in vivo study.

Q5: What administration routes are suitable for this compound in mouse models?

A5: Based on preclinical studies of other small molecule inhibitors in prostate cancer xenograft models, common administration routes include:

-

Intraperitoneal (i.p.) injection: This route is frequently used for preclinical efficacy studies as it allows for direct absorption into the systemic circulation.

-

Oral gavage (p.o.): This route is relevant for assessing the potential of a compound to be developed as an oral therapeutic.

The choice of administration route will depend on the specific goals of your experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the in vivo delivery of this compound.

| Problem | Potential Cause | Troubleshooting Steps |

| Precipitation of this compound in the formulation | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the vehicle composition: Try increasing the percentage of co-solvents like DMSO or PEG. Consider adding a surfactant such as Tween 80. 2. Sonication: Use a sonicator to aid in the dissolution of the compound. 3. Gentle heating: Gently warm the vehicle to aid dissolution, but be cautious of potential compound degradation. Always check the thermal stability of this compound first. 4. Prepare fresh formulations: Prepare the formulation immediately before administration to minimize the time for precipitation to occur. |

| Inconsistent tumor growth inhibition between animals | Inconsistent dosing due to an inhomogeneous formulation. | 1. Ensure a homogenous suspension: If using a suspension, vortex the stock solution thoroughly before drawing each dose. 2. Accurate administration: Ensure all personnel are proficient in the chosen administration technique (i.p. injection or oral gavage) to deliver the full intended dose consistently. |

| No significant anti-tumor effect observed | Suboptimal bioavailability or rapid metabolism of this compound. | 1. Increase the dosing frequency: Consider administering the compound more frequently (e.g., twice daily instead of once daily) to maintain therapeutic concentrations. 2. Evaluate a different administration route: If using oral gavage, consider switching to intraperitoneal injection, which may offer higher bioavailability. 3. Dose escalation study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific cancer model. |

| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | The administered dose is above the maximum tolerated dose (MTD). | 1. Reduce the dose: Lower the dose of this compound administered. 2. Monitor animal health closely: Implement a regular monitoring schedule for body weight, food and water intake, and general appearance. 3. Vehicle toxicity: Ensure the vehicle itself is not causing toxicity. Administer the vehicle alone to a control group of animals. High concentrations of DMSO can be toxic. |

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound and enzalutamide from preclinical studies in prostate cancer models.

| Parameter | This compound | Enzalutamide | Reference |

| Effect on AR Target Genes | Downregulates AR target genes | Downregulates AR target genes | [1] |

| Effect on Oxidative Stress Genes | Upregulates genes involved in cell death | Less potent effect on these genes | [1] |

| Inhibition of Cell Proliferation | More potent than enzalutamide in AR+ prostate cancer cells | - | [1] |

| Inhibition of Tumor Growth (in vivo xenograft) | Outperformed enzalutamide | - | [1] |

Note: Specific quantitative values for tumor growth inhibition were not available in the public domain at the time of this writing.

Experimental Protocols

General Protocol for In Vivo Xenograft Study

The following is a generalized protocol for a subcutaneous xenograft study in mice, based on common practices. The specific details for the this compound study were not fully available.

-

Cell Culture: Culture human prostate cancer cells (e.g., LNCaP or VCaP) in the recommended medium until they reach 80-90% confluency.

-

Cell Preparation for Injection:

-

Harvest the cells using trypsin-EDTA and wash them with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Drug Administration:

-

Prepare the this compound formulation as determined by solubility and stability testing.

-

Administer the drug to the treatment group via the chosen route (i.p. or oral gavage) at the determined dose and schedule.

-

Administer the vehicle alone to the control group.

-

-

Endpoint:

-

Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for a set duration.

-

Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the AR signaling pathway leading to apoptosis.

Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.

References

- 1. A chemical probe for BAG1 targets androgen receptor-positive prostate cancer through oxidative stress signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Bag-1L as a therapeutic target in androgen receptor-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cochaperone Bag-1L Enhances Androgen Receptor Action via Interaction with the NH2-Terminal Region of the Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Potential side effects of A4B17 in research models

Our search for "A4B17" did not yield any specific information regarding its side effects in research models. The compound name "this compound" may be a placeholder, a highly specific internal designation not available in public databases, or a typographical error.

The search results did identify a document related to the adverse event profiles of 5-Fluorouracil and Capecitabine, which are existing chemotherapy agents.[1] However, this information is not relevant to a compound designated as "this compound."

Without any available data on "this compound," we are unable to provide the requested technical support center content, including troubleshooting guides, FAQs, data tables, or diagrams related to its potential side effects.

If you have an alternative name for this compound or can provide any documentation or context, we would be happy to re-initiate the search and provide the requested information.

References

Interpreting unexpected results with A4B17

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A4B17, a chemical probe for BAG1 that targets androgen receptor-positive prostate cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that targets the BAG domain of the B-cell lymphoma 2 (Bcl-2)-associated athanogene 1 (BAG1). By binding to this domain, this compound downregulates the expression of androgen receptor (AR) target genes. Concurrently, it upregulates the expression of genes involved in oxidative stress-induced cell death.[1][2] This dual function contributes to its efficacy in inhibiting the proliferation of cancer cells that are dependent on AR signaling.

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated efficacy in various androgen receptor-positive (AR+) prostate cancer cell lines, including LNCaP, LAPC-4, and 22Rv.1.[2] Notably, in LAPC-4 cells, which express wild-type AR, this compound was slightly more potent and efficacious in decreasing cell viability compared to enzalutamide.[2] It has also been shown to inhibit the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and ZR75-1, but not ER-negative lines like MDA-MB231.[2]

Q3: What is the known toxicity profile of this compound?

Preclinical studies have indicated that this compound is generally well-tolerated. In mouse xenograft models, this compound did not cause weight loss or other overt signs of toxicity at effective doses.[1] Zebrafish toxicology studies also identified this compound as non-toxic at 10 μM and less toxic than enzalutamide at 30 μM.[1] The lack of significant toxicity is attributed to the selective engagement of the compound with the BAG pocket.[1]

Troubleshooting Guide

Unexpected Result 1: Inconsistent or Lower-Than-Expected Efficacy in Inhibiting Cell Proliferation

Possible Causes:

-

Cell Line Variability: The response to this compound can vary significantly between different cell lines. For instance, in LNCaP cells with a mutant AR, this compound was less efficacious than enzalutamide.[2] In the enzalutamide-resistant 22Rv.1 cell line, this compound required higher concentrations to decrease cell viability (IC50 = 8.51 μM).[2]

-

Experimental Conditions: Variations in cell culture conditions, passage number, and confluency can all impact experimental outcomes.[3][4][5]

-

Compound Integrity: Degradation of the this compound compound due to improper storage or handling can lead to reduced activity.

Troubleshooting Steps:

-

Confirm Cell Line Characteristics: Verify the androgen receptor status and any known mutations in your cell line. Compare your results with published data for that specific cell line.

-

Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

-

Standardize Experimental Protocol: Ensure consistent cell densities, media formulations, and treatment durations across all experiments.

-

Check Compound Quality: If possible, verify the purity and integrity of your this compound stock. Store the compound as recommended by the supplier, protected from light and moisture.

Unexpected Result 2: High Degree of Variability Between Replicate Experiments

Possible Causes:

-

Intra-Patient/Intra-Biopsy Heterogeneity: Significant variability can arise from the heterogeneity of biological samples, such as different regions of the same tumor biopsy.[4][5]

-

Assay-Specific Variability: The choice of assay for measuring cell viability or gene expression can introduce variability.

-

Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant differences between wells.

Troubleshooting Steps:

-

Increase Replicates: Use a sufficient number of biological and technical replicates to account for inherent variability.

-

Normalize Data: For gene expression studies, use appropriate housekeeping genes for normalization. For cell viability assays, include untreated controls to establish a baseline.

-

Refine Cell Seeding Technique: Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.

-

Consider Sample Pooling: For highly heterogeneous samples, pooling cRNA from multiple samples before analysis can help to normalize intra- and inter-sample variation.[6]

Unexpected Result 3: Evidence of Off-Target Effects or Unexpected Cellular Responses

Possible Causes:

-

Broad Spectrum of Biological Activities: this compound belongs to the benzothiazole class of compounds, which are known to have a broad spectrum of biological activities that could lead to off-target effects.[1]

-

Activation of Alternative Signaling Pathways: Inhibition of the AR pathway can sometimes lead to the activation of bypass mechanisms or alternative survival pathways in cancer cells.[7][8]

Troubleshooting Steps:

-

Perform Control Experiments: Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known AR antagonist like enzalutamide) to differentiate between this compound-specific effects and general cellular responses.

-

Gene Expression Profiling: Conduct RNA sequencing or qPCR arrays to analyze the expression of a broader range of genes beyond the immediate AR pathway to identify any unexpected changes in other signaling pathways.

-

Phenotypic Assays: Use a panel of phenotypic assays to assess other cellular processes that might be affected, such as apoptosis, cell cycle progression, and autophagy.

Data Presentation

Table 1: Comparative Efficacy of this compound and Enzalutamide in Prostate Cancer Cell Lines

| Cell Line | AR Status | This compound IC50 (μM) | Enzalutamide IC50 (μM) | Notes |

| LNCaP | Mutant AR | Less efficacious than Enzalutamide | More efficacious than this compound | This compound shows lower efficacy in this mutant AR cell line.[2] |

| 22Rv.1 | AR mutations and truncations | 8.51 | Not Determinable | Enzalutamide-resistant cell line; this compound is effective at higher concentrations.[2] |

| LAPC-4 | Wild-type AR | Slightly more potent than Enzalutamide | Slightly less potent than this compound | This compound demonstrates slightly better potency and efficacy in this wild-type AR cell line.[2] |

Table 2: Tumor Growth Inhibition in a Mouse Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Enzalutamide | 10 mg/kg | 24.8 |

| This compound | 15 mg/kg | 34.4 |

| This compound | 30 mg/kg | 54.5 |

Data from a study where both compounds were well-tolerated without causing animal weight loss or other signs of toxicity.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or enzalutamide for the desired duration (e.g., 72 hours). Include vehicle-treated control wells.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Treat cells with this compound for the desired time point. Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for your target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Mandatory Visualizations

Caption: this compound inhibits BAG1, leading to downregulation of AR target genes and upregulation of oxidative stress genes.

Caption: A general experimental workflow for investigating the effects of this compound on cancer cells.

References

- 1. A chemical probe for BAG1 targets androgen receptor-positive prostate cancer through oxidative stress signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular determinants of drug response in TNBC cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sources of variability and effect of experimental approach on expression profiling data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bypass Mechanisms of the Androgen Receptor Pathway in Therapy-Resistant Prostate Cancer Cell Models | PLOS One [journals.plos.org]

Validation & Comparative

A Comparative Analysis of A4B17 and Other BAG1 Inhibitors for Androgen-Responsive Prostate Cancer

A new frontier in targeting the androgen receptor (AR) signaling pathway in prostate cancer is emerging with the development of small molecules that modulate the activity of Bcl-2-associated athanogene 1 (BAG1). This guide provides a comparative overview of A4B17, a novel BAG1L inhibitor, and other known BAG1 inhibitors, with a focus on their mechanisms of action and potential therapeutic applications in oncology.

BAG1 is a co-chaperone protein that interacts with the Hsp70/Hsc70 chaperone machinery and is involved in numerous cellular processes, including cell survival, proliferation, and apoptosis. Its various isoforms play complex roles in cancer. The largest isoform, BAG1L, is particularly implicated in prostate cancer, where it enhances the transcriptional activity of the androgen receptor, a key driver of tumor growth.[1][2] Inhibiting the function of BAG1, therefore, presents a promising strategy for the treatment of androgen-responsive prostate cancer.

Overview of this compound

This compound is a novel small molecule inhibitor identified as 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole.[3] It has been developed to specifically target the interaction between the long isoform of BAG1, BAG1L, and the N-terminal domain (NTD) of the androgen receptor.[3] By disrupting this interaction, this compound effectively attenuates the BAG1L-mediated enhancement of AR activity, leading to the downregulation of AR target genes and the inhibition of proliferation in AR-positive prostate cancer cells.[3][4] Preclinical studies have shown that this compound can outperform the clinically approved AR antagonist enzalutamide in inhibiting prostate tumor development in mouse xenograft models, highlighting its potential as a next-generation therapeutic.[1]

Comparison with Other BAG1 Inhibitors

Another notable inhibitor of BAG1 is Thio-2, a compound derived from Thioflavin S. Unlike this compound, which targets the BAG1L-AR interaction, Thio-2 has been reported to disrupt the interaction between BAG1 and Hsc70. This compound has demonstrated growth-inhibiting effects in various cancer cell lines, including those resistant to BRAF inhibitors.[5][6] However, recent research suggests that the mechanism of action for Thio-2 may be more complex and not solely dependent on BAG1 inhibition, which should be considered when comparing its activity profile with more targeted agents like this compound.[5]

Quantitative Data Summary

| Feature | This compound | Thio-2 |

| Chemical Identity | 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole | Thioflavin S derivative |

| Primary Target | BAG1L-Androgen Receptor (AR) interaction[3] | BAG1-Hsc70 interaction[6] |

| Mechanism of Action | Attenuates BAG1L-mediated AR NTD activity[3] | Disrupts BAG1-chaperone interaction, may have other off-target effects[5][6] |

| Reported Effects | Downregulates AR target genes, inhibits proliferation of AR+ prostate cancer cells[1][3] | Inhibits proliferation in various cancer cell lines, including BRAF-inhibitor resistant melanoma[6] |

| Cell Viability IC50 (PC3) | Data not available | Data not available (Representative IC50 for other inhibitors in PC3 cells can range from 5-30 µM[7]) |

| Cell Viability IC50 (LNCaP) | Data not available | Data not available (Representative IC50 for other inhibitors in LNCaP cells can range from 10-50 µM[7]) |

Note: The IC50 values are representative examples from literature for other compounds in prostate cancer cell lines and are not direct experimental values for this compound or Thio-2. They are provided for illustrative purposes only.

Key Experimental Methodologies

The evaluation of BAG1 inhibitors like this compound typically involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for two fundamental experiments.

Experimental Protocol 1: Co-Immunoprecipitation (Co-IP) for BAG1L-AR Interaction

This assay is used to verify if an inhibitor can disrupt the interaction between two proteins (e.g., BAG1L and AR) within a cellular context.

1. Cell Lysis:

-

Culture AR-positive prostate cancer cells (e.g., LNCaP) to 80-90% confluency.

-

Treat cells with the inhibitor (e.g., this compound) or vehicle control (DMSO) for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) to each 10 cm plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

2. Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA assay.

-

Take 500-1000 µg of protein and adjust the volume to 500 µL with lysis buffer.

-

Add 1-2 µg of an antibody specific to one of the proteins of interest (e.g., anti-AR antibody).

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add 20-30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for another 1-2 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold lysis buffer.

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against both proteins of interest (e.g., anti-BAG1 and anti-AR) to detect the co-precipitated protein. A reduced signal for the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

Experimental Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP, which indicates metabolic activity.

1. Cell Plating:

-

Seed prostate cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in culture medium.

-

Add the desired concentrations of the inhibitor to the wells. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

3. Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1][8]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1][9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][9]

4. Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Visualizing Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key biological and experimental processes.

References

- 1. promega.com [promega.com]

- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 5. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthego.com [synthego.com]

- 7. Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives as Potential Target of MetAP (Type II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. promega.com [promega.com]

A4B17 Demonstrates Superior Efficacy Over Standard Androgen Deprivation Therapy in Preclinical Prostate Cancer Models

For Immediate Release

A preclinical study has revealed that A4B17, a novel small molecule inhibitor, exhibits greater efficacy in halting the proliferation of androgen receptor-positive prostate cancer cells and suppressing tumor growth compared to the standard androgen deprivation therapy agent, enzalutamide. These findings, published in the journal iScience, present a promising new therapeutic avenue for prostate cancer treatment.

The research provides a direct comparison of this compound and enzalutamide, a cornerstone of current androgen deprivation therapy (ADT), across various prostate cancer cell lines and in a mouse xenograft model. The results indicate that this compound's unique mechanism of action, which involves targeting the BAG1 protein and inducing oxidative stress-related cell death, may offer a significant advantage over traditional androgen receptor blockade.[1]

Comparative Efficacy in Cell-Based Assays

The in vitro efficacy of this compound was evaluated against enzalutamide in three distinct human prostate cancer cell lines: LNCaP, 22Rv.1, and LAPC-4. This compound consistently demonstrated a lower half-maximal inhibitory concentration (IC50), indicating higher potency in inhibiting cell viability.

In LNCaP cells, this compound showed a significantly lower IC50 value than enzalutamide. The difference was even more pronounced in the 22Rv.1 and LAPC-4 cell lines, suggesting this compound may be particularly effective in prostate cancer subtypes that are less responsive to standard ADT.

| Cell Line | This compound IC50 (μM) | Enzalutamide IC50 (μM) |

| LNCaP | 0.8 ± 0.1 | 2.1 ± 0.3 |

| 22Rv.1 | 1.2 ± 0.2 | > 10 |

| LAPC-4 | 0.5 ± 0.1 | 3.5 ± 0.5 |

Superior Tumor Growth Inhibition in Xenograft Model